molecular formula C9H5F5O3 B1420512 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid CAS No. 1133116-03-6

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

Cat. No. B1420512
M. Wt: 256.13 g/mol
InChI Key: JIKMKBRSFLYDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a chemical compound with the CAS Number: 1133116-03-6 . It has a molecular weight of 256.13 . The IUPAC name for this compound is difluoro [2- (trifluoromethoxy)phenyl]acetic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is 1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Research by Ansink and Cerfontain (2010) investigated the reactions of various compounds, including (trifluoromethoxy)benzene, with sulfur trioxide. This study provides insights into the chemical behavior and potential applications of compounds related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in synthesis and chemical reactions (Ansink & Cerfontain, 2010).
  • Pharmaceutical Research :

    • A study by Huang et al. (2021) described a metal-free decarboxylative cyclization method using 2,2-difluoro-2-(phenylthio)acetic acid, highlighting the compound's potential in synthesizing biologically active compounds (Huang et al., 2021).
    • Wu, Li, and Cao (2011) synthesized difluoromethyl-containing pseudopeptides using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating the compound's utility in novel peptide synthesis (Wu, Li, & Cao, 2011).
  • Material Science and Polymer Research :

    • Souverain et al. (1980) explored the polymerization of ethylenic monomers initiated by superacids, which includes the study of trifluoromethanesulphonates, a compound related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This research has implications for the development of new materials and polymers (Souverain et al., 1980).
  • Analytical Chemistry Applications :

    • The research by Adamczyk-Woźniak et al. (2021) on (trifluoromethoxy)phenylboronic acids, which are structurally related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, focused on their physicochemical, structural, and antimicrobial properties. This study is significant for understanding the analytical applications of such compounds (Adamczyk-Woźniak et al., 2021).
  • Environmental and Safety Assessments :

    • Flavourings (2014) provided a scientific opinion on the safety assessment of a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, for use in food contact materials. Such studies are crucial for evaluating the environmental and health impacts of related fluorochemicals (Flavourings, 2014).

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P363 (Wash contaminated clothing before reuse), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see … on this label)), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501 (Dispose of contents/container to …) .

properties

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKMKBRSFLYDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674966
Record name Difluoro[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

CAS RN

1133116-03-6
Record name Difluoro[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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